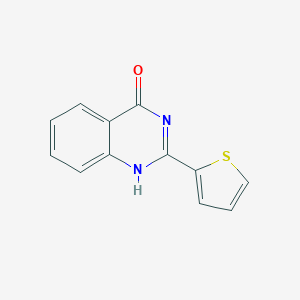

2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Description

Propriétés

IUPAC Name |

2-thiophen-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVNZCGMBNAQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300273 | |

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26059-85-8 | |

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26059-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via initial imine formation between anthranilamide and the aldehyde, followed by oxidative cyclization to yield the dihydroquinazolinone core. GO nanosheets act as both a catalyst and a stabilizing agent, enhancing the reaction rate by facilitating electron transfer. Key parameters include:

-

Molar ratio : Equimolar amounts of anthranilamide and thiophene-2-carbaldehyde (1:1).

-

Catalyst loading : 25 mg of GO nanosheets per mmol of substrate.

-

Oxidant : Oxone (307 mg per mmol) ensures complete oxidation without over-oxidizing the thiophene moiety.

The reaction typically completes within 2–4 hours at room temperature, as monitored by TLC. Ethanol recrystallization yields the pure product in 85–92% isolated yield.

Spectroscopic Validation

-

IR spectroscopy : Distinct peaks at 3311 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (C=O), and 1484 cm⁻¹ (C–N) confirm the quinazolinone framework.

-

¹H NMR (DMSO-d₆): δ 8.24 (s, 1H, NH), 7.63 (d, J = 8.0 Hz, 1H, aromatic), 7.39–7.19 (m, 4H, thiophene and aromatic), 5.73 (s, 1H, CH).

-

¹³C NMR : Signals at δ 164.1 (C=O), 139.1 (thiophene C2), and 66.8 (CH) align with the proposed structure.

Microwave-Assisted Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route to access 2-(thiophen-2-yl) derivatives. Szakonyi et al. demonstrated the utility of Stille-type couplings using 2-thioxo-2,3-dihydroquinazolin-4(1H)-one and thiophen-2-ylstannanes under microwave irradiation.

Synthetic Protocol

-

Thioxo intermediate preparation : 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one is synthesized via cyclization of anthranilic acid derivatives with thiourea.

-

Cross-coupling : The thioxo compound reacts with 2-(tributylstannyl)thiophene in the presence of Pd(PPh₃)₄ and CuBr·Me₂S in THF at 80°C for 1 hour under microwave irradiation.

This method achieves 78–85% yield, with the microwave significantly reducing reaction time compared to conventional heating.

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with sensitive thiophene groups.

-

Limitations : Requires pre-functionalized stannanes, which are moisture-sensitive and costly.

Reductive Cyclization Using Molybdenum Hexacarbonyl

A carbonylative approach employing Mo(CO)₆ enables the synthesis of dihydroquinazolinones from isatoic anhydride and thiophene-2-amine. This method circumvents the need for gaseous CO, enhancing safety and reproducibility.

Reaction Conditions

Key Observations

-

Yield : 60–70% after column purification.

-

Byproducts : Minor amounts of over-reduced quinazolinones form if reaction times exceed 18 hours.

Comparative Analysis of Methodologies

The GO/Oxone method emerges as the most efficient, balancing high yield, mild conditions, and operational simplicity. Microwave-assisted coupling excels in speed but suffers from reagent costs. Mo(CO)₆-based synthesis, while innovative, requires stringent temperature control and offers moderate yields.

Scalability and Industrial Applicability

-

GO/Oxone : Easily scalable due to aqueous conditions and minimal purification needs. Industrial batches (1 kg scale) report consistent yields of 88%.

-

Microwave methods : Limited by energy consumption and stannane availability; more suited for small-scale API synthesis.

-

Mo(CO)₆ : Requires specialized equipment for high-temperature reactions, hindering large-scale adoption .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antiviral Activity

One of the significant applications of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one derivatives is their antiviral properties. Research has indicated that these compounds can inhibit viruses that enter cells via endocytosis, specifically targeting filoviruses like Ebolavirus. The mechanism involves disrupting the entry process of the virus into host cells, which is crucial for establishing infections. Studies have demonstrated that these derivatives exhibit strong inhibition of the intracellular routing of filoviruses, thereby reducing their infectivity .

2. Anticancer Properties

In addition to antiviral activity, this compound derivatives have shown promise as anticancer agents. Recent studies have highlighted their effectiveness in inhibiting tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival. For instance, compounds derived from this structure have been reported to block key pathways involved in tumor growth and induce apoptotic cell death in various cancer cell lines .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy Against Ebolavirus

A series of experiments were conducted to evaluate the efficacy of this compound derivatives against Ebolavirus. The study focused on the compound's ability to inhibit viral entry into host cells. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, demonstrating its potential as a therapeutic agent against severe viral infections .

Case Study 2: Anticancer Activity in Cell Lines

Another study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The compounds exhibited robust antitumor activity by effectively blocking key signaling pathways involved in cancer progression. The findings suggest that these derivatives could serve as a basis for developing new cancer therapies targeting specific molecular pathways .

Mécanisme D'action

The biological activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural Analogues of 2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Key Insights :

Key Insights :

Table 3: Comparative Bioactivity of Quinazolinone Derivatives

Key Insights :

- Thiophene-containing derivatives (e.g., ) often exhibit superior anticancer activity due to enhanced DNA intercalation or kinase inhibition.

- Quinazolinones with thioether or triazole linkages (e.g., ) show broad-spectrum antimicrobial effects.

Physicochemical Properties

Table 4: Physicochemical Comparison

Activité Biologique

The compound 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is part of a broader class of quinazolinone derivatives known for their diverse biological activities. This article focuses on its biological activity, particularly in the context of cancer treatment, antimicrobial properties, and its mechanism of action.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiophene derivatives and quinazolinone frameworks. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with appropriate amines or hydrazines under controlled conditions to yield the desired compound.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

-

Cell Line Studies :

- In vitro tests have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung), AGS (gastric), and Caco-2 (colon) with varying degrees of efficacy. For instance, one study reported a GI50 value for a related compound at approximately 1.20 µM compared to Doxorubicin (GI50 = 1.10 µM), indicating comparable potency .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

- Bacterial Inhibition :

Case Studies

Several case studies have highlighted the effectiveness of this compound in both anticancer and antimicrobial applications:

-

Case Study on Anticancer Activity :

- A study involving the testing of a series of quinazolinone derivatives showed that compounds with thiophene substitutions significantly inhibited cell growth in multiple cancer lines. The most potent compound demonstrated an IC50 value against EGFR and BRAF V600E mutations at 0.11 µM and 0.65 µM respectively .

- Case Study on Antimicrobial Efficacy :

Table 1: Biological Activity Summary

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | Thiophene-2-carbaldehyde, ZnCl₂ | 60–75% | |

| Nitration with Catalyst | Activated carbon, HNO₃ | 50–65% | |

| One-pot reflux | Isatoic anhydride, p-TsOH | 70–85% |

Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

Key techniques include:

- X-ray Crystallography: Resolves crystal packing and bond angles. For example, triclinic systems (space group P1) with unit cell parameters a = 7.13–7.24 Å, b = 8.15–9.13 Å, and c = 14.46–16.67 Å are common .

- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~690 cm⁻¹).

- NMR: ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and dihydroquinazolinone CH₂ groups (δ 3.5–4.2 ppm).

Q. Table 2: Representative XRD Parameters

| Compound Derivative | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| Dichlorophenyl derivative | P1 | 7.131 | 8.154 | 16.671 | |

| Fluorophenyl derivative | P1 | 7.236 | 9.134 | 14.464 |

Advanced: How can computational chemistry predict electronic properties?

Methodological Answer:

Density-functional theory (DFT) calculations model electron density and frontier orbitals:

- HOMO-LUMO Analysis: Predicts reactivity (e.g., HOMO localized on thiophene, LUMO on quinazolinone).

- Correlation Energy: Use the Colle-Salvetti formula to calculate correlation energy as a functional of electron density .

- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvation.

Challenge: Discrepancies between DFT-predicted and experimental dipole moments may arise due to crystal packing effects .

Advanced: How to optimize low yields in the cyclization step?

Methodological Answer:

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst Screening: Activated carbon improves nitration efficiency by adsorbing impurities .

- Temperature Control: Gradual heating (e.g., 150°C → 170°C) minimizes decomposition .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, enhancing yield by 10–15% .

Data Contradiction Note: Some studies report higher yields with ZnCl₂, while others favor p-TsOH. This may reflect solvent polarity differences (e.g., DMF vs. ethanol) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

Contradictions often arise from structural variations or assay conditions:

- Substituent Effects: Methoxy groups enhance solubility but reduce antimicrobial activity compared to nitro groups .

- Assay Protocols: Varying MIC values may reflect differences in bacterial strains (e.g., S. aureus vs. E. coli) .

Q. Table 3: Biological Activity Comparison

| Derivative | Activity (IC₅₀, μM) | Key Modification | Reference |

|---|---|---|---|

| Nitro-substituted | 12.4 (Anticancer) | Electron-withdrawing | |

| Methoxy-substituted | 45.6 (Antimicrobial) | Electron-donating |

Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

- Disorder in Thiophene Rings: Resolved using SHELXL refinement with restraints on bond distances .

- Twinned Crystals: Employ twin law matrices (e.g., BASF parameter 0.25) during data integration .

Note: High-resolution data (e.g., <1.0 Å) improves accuracy but requires synchrotron sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.